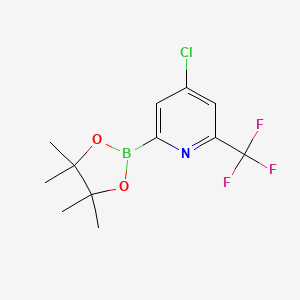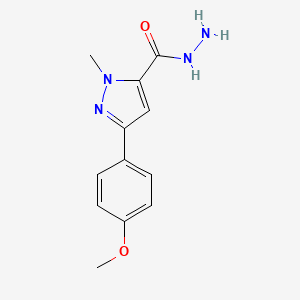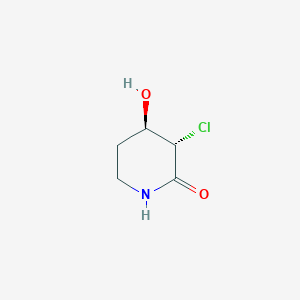
(3S,4R)-3-chloro-4-hydroxypiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-hydroxypiperidin-2-one is an organic compound with the molecular formula C5H8ClNO2 and a molecular weight of 149.58 g/mol . It is a white crystalline solid that is stable at room temperature . This compound is notable for its substituents, which include hydroxyl and chlorine atoms, making it reactive in organic synthesis . It is primarily used in scientific research related to life sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-4-hydroxypiperidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of piperidone with trichlorochloromethane . Another method includes reacting 3-Chloro-2-propanone with chloroacetate under appropriate temperature and reaction conditions to generate 3-Chloro-2-hydroxypropyl chloride .
Industrial Production Methods
In industrial settings, the preparation of 3-Chloro-4-hydroxypiperidin-2-one often involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxypiperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the chlorine atom can produce various substituted piperidines .
Scientific Research Applications
3-Chloro-4-hydroxypiperidin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine substituents play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate enzyme activity, protein-protein interactions, and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Chloro-4-hydroxypiperidin-2-one include other piperidine derivatives such as:
- 4-Hydroxypiperidine
- 3-Chloropiperidine
- 2,4-Dichloropiperidine
Uniqueness
What sets 3-Chloro-4-hydroxypiperidin-2-one apart from these similar compounds is its unique combination of hydroxyl and chlorine substituents, which confer distinct reactivity and functional properties. This makes it particularly valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C5H8ClNO2 |
|---|---|
Molecular Weight |
149.57 g/mol |
IUPAC Name |
(3S,4R)-3-chloro-4-hydroxypiperidin-2-one |
InChI |
InChI=1S/C5H8ClNO2/c6-4-3(8)1-2-7-5(4)9/h3-4,8H,1-2H2,(H,7,9)/t3-,4+/m1/s1 |
InChI Key |
DYKPLOLHTPIGQK-DMTCNVIQSA-N |
Isomeric SMILES |
C1CNC(=O)[C@H]([C@@H]1O)Cl |
Canonical SMILES |
C1CNC(=O)C(C1O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


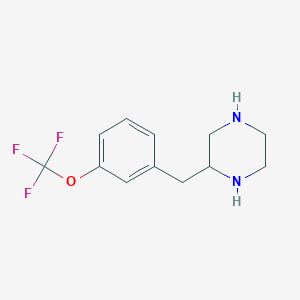

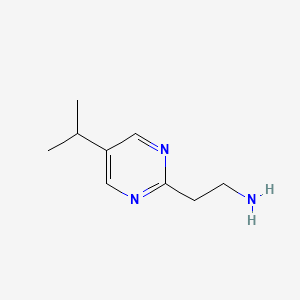
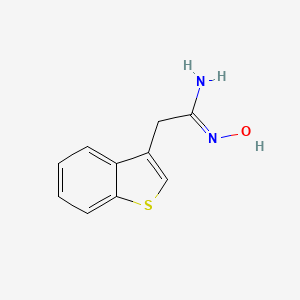
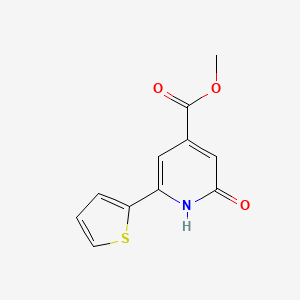
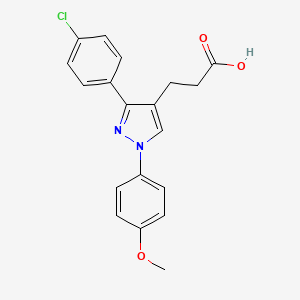
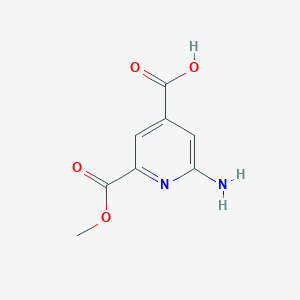
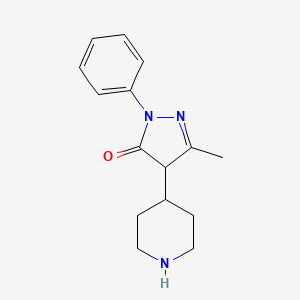
![(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B14861819.png)
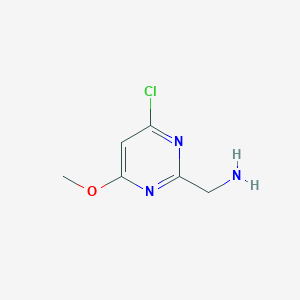
![(10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14861834.png)
![[(2E)-2-[(1R,6S,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate](/img/structure/B14861842.png)
